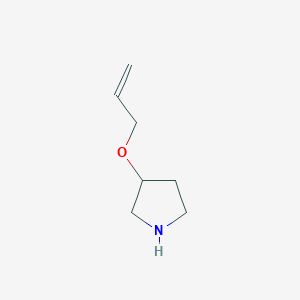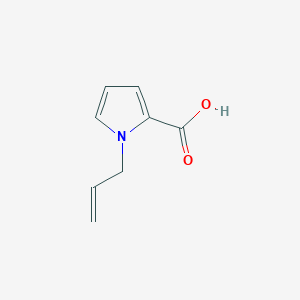
Clorhidrato de 4-amino-1-metil-1H-pirazol-5-carboxilato de metilo
Descripción general
Descripción
“Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A reaction of β-enamino diketone with methylhydrazine can provide a corresponding product .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride” is characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms . The exact molecular structure would require more specific information or computational analysis.
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .
Aplicaciones Científicas De Investigación
Química Medicinal
Las amino-pirazoles, incluyendo el Clorhidrato de 4-amino-1-metil-1H-pirazol-5-carboxilato de metilo, han sido ampliamente estudiadas en química medicinal . Son marcos ventajosos que proporcionan ligandos útiles para receptores o enzimas, como p38MAPK, y diferentes quinasas, COX y otras . También se dirigen a áreas importantes para infecciones bacterianas y virales .
Compuestos Anticancerígenos/Antiinflamatorios
Las amino-pirazoles han mostrado resultados significativos como compuestos anticancerígenos y antiinflamatorios . Por ejemplo, la (S)-5-amino-3-(4-((5-fluoro-2-metoxibenzamido)metil)fenil)-1-(1,1,1-trifluoropropano-2-il)-1 H-pirazol-4 carboxamida es un inhibidor reversible de la Bruton Kinase (BTK), una tirosina quinasa no receptora, que representa un objetivo terapéutico principal para las malignidades impulsadas por células B .
Síntesis Orgánica
El this compound es una materia prima e intermedio importante utilizado en la síntesis orgánica .
Productos Farmacéuticos
Este compuesto se utiliza como intermedio en la producción de diversos productos farmacéuticos .
Agroquímicos
También se utiliza en la síntesis de agroquímicos .
Colorantes
Mecanismo De Acción
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Generally, they may influence the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to be involved in a wide range of biological activities .
Result of Action
Pyrazoles, in general, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Cellular Effects
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .
Dosage Effects in Animal Models
The effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .
Metabolic Pathways
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .
Transport and Distribution
The transport and distribution of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .
Propiedades
IUPAC Name |
methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOQWQBODJQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




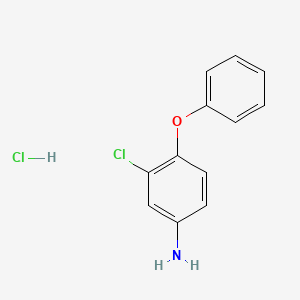
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
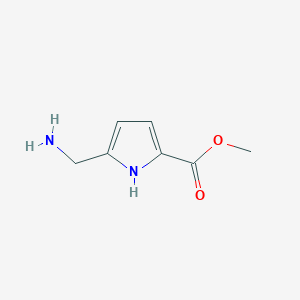
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)
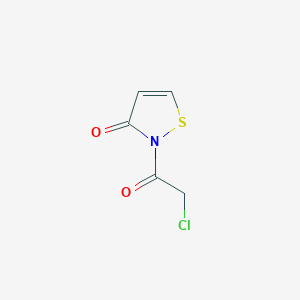
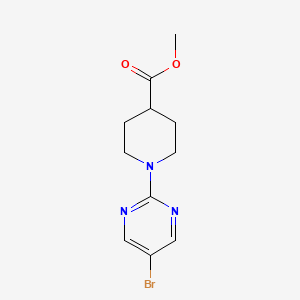
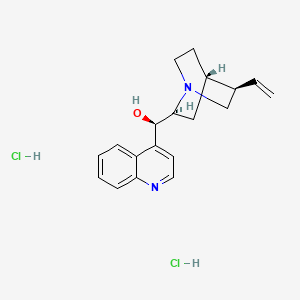


![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)
